2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin, also known as this compound, is a useful research compound. Its molecular formula is C45H84N2O17 and its molecular weight is 925.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity and Clinical Efficacy
Roxithromycin is a macrolide antibiotic with a broad spectrum of antibacterial activity. It is structurally related to erythromycin and has demonstrated effectiveness against a variety of pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, and Mycoplasma pneumoniae. Clinical studies have confirmed its efficacy in treating respiratory tract infections, genitourinary tract infections, and skin and soft tissue infections (Young, Gonzalez, & Sorkin, 1989).
Pharmacokinetic Properties
Roxithromycin is characterized by excellent enteral absorption, achieving high concentrations in most tissues and body fluids. Its pharmacokinetic profile suggests that it can be a useful alternative for antibacterial therapy, particularly when macrolides are considered appropriate (Young, Gonzalez, & Sorkin, 1989).
Analytical Methods for Quantification
Analytical methods for quantifying Roxithromycin in various matrices are critical for understanding drug behavior, metabolism, and impurities. High-Performance Liquid Chromatography (HPLC) coupled with various detection systems is predominantly used for this purpose. These analytical techniques are essential for quality control and ensuring the therapeutic efficacy of Roxithromycin (Martins Marcus Vinicius Rubatino et al., 2020).
Mecanismo De Acción
Target of Action
2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin, a semi-synthetic macrolide antibiotic, primarily targets bacterial ribosomes . It binds to the 50S subunit of these ribosomes, which are essential for protein synthesis in bacteria .
Mode of Action
The compound exerts its antibacterial action by interfering with bacterial protein synthesis . By binding to the 50S subunit of bacterial ribosomes, it inhibits the translocation of peptides, thereby preventing bacterial growth .
Result of Action
The primary result of the action of 2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin is the inhibition of bacterial growth . By interfering with protein synthesis, it prevents bacteria from producing essential proteins, which in turn inhibits their growth and replication.
Análisis Bioquímico
Biochemical Properties
2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin, like its parent compound Roxithromycin, exerts its antibacterial action by binding to the bacterial ribosome and interfering with bacterial protein synthesis . It interacts with the 50S subunit of bacterial ribosomes, inhibiting the translocation of peptides .
Cellular Effects
2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin has a broad antibacterial spectrum, affecting a variety of bacterial cells . It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin involves binding to the 50S subunit of bacterial ribosomes and inhibiting the translocation of peptides . This interferes with protein synthesis at the molecular level, affecting enzyme activity and gene expression .
Metabolic Pathways
Roxithromycin is only partially metabolized, with more than half of the parent compound being excreted unchanged . The major metabolite is descladinose roxithromycin, with N-mono and N-di-demethyl roxithromycin as minor metabolites
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for '2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin' involves the protection of the hydroxyl group at position 2 of Roxithromycin followed by the introduction of the [(2-Methoxyethoxy)methyl] group at the same position.", "Starting Materials": [ "Roxithromycin", "2-Methoxyethanol", "Methanesulfonyl chloride", "Triethylamine", "Sodium bicarbonate", "Methanol", "Dichloromethane", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "4-Dimethylaminopyridine", "Tetrahydrofuran", "Acetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Protection of the hydroxyl group at position 2 of Roxithromycin using methanesulfonyl chloride and triethylamine in dichloromethane", "Introduction of the [(2-Methoxyethoxy)methyl] group at position 2 using 2-Methoxyethanol, diisopropylethylamine, and N,N'-Dicyclohexylcarbodiimide in tetrahydrofuran", "Deprotection of the methanesulfonyl group using sodium bicarbonate in methanol", "Acetylation of the hydroxyl group at position 9 using acetic anhydride and 4-Dimethylaminopyridine in dichloromethane", "Neutralization of the reaction mixture using sodium bicarbonate", "Extraction of the product using dichloromethane", "Washing of the organic layer with water", "Drying of the organic layer using sodium sulfate", "Removal of the solvent using rotary evaporation", "Purification of the product using column chromatography with a mixture of dichloromethane and methanol as the eluent" ] } | |
Número CAS |
425365-66-8 |
Fórmula molecular |
C45H84N2O17 |
Peso molecular |
925.2 g/mol |
Nombre IUPAC |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-(2-methoxyethoxymethoxy)-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C45H84N2O17/c1-16-33-45(10,52)38(48)28(4)35(46-59-25-57-20-18-54-14)26(2)22-43(8,51)40(64-42-37(58-24-56-19-17-53-13)32(47(11)12)21-27(3)60-42)29(5)36(30(6)41(50)62-33)63-34-23-44(9,55-15)39(49)31(7)61-34/h26-34,36-40,42,48-49,51-52H,16-25H2,1-15H3/b46-35-/t26-,27-,28+,29+,30-,31+,32+,33-,34+,36+,37-,38-,39+,40-,42+,43-,44-,45-/m1/s1 |
Clave InChI |
KYAPHMSJPGQOSY-DXBODRHJSA-N |
SMILES isomérico |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OCOCCOC)(C)O)C)C)O)(C)O |
SMILES |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OCOCCOC)(C)O)C)C)O)(C)O |
SMILES canónico |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OCOCCOC)(C)O)C)C)O)(C)O |
Sinónimos |
(9E)-2’-O-[(2-Methoxyethoxy)methyl] Erythromycin 9-[O-[(2-Methoxyethoxy)methyl]_x000B_oxime]; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.